molecular formula C13H23BrN2O4 B13869604 tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate

tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate

Cat. No.: B13869604
M. Wt: 351.24 g/mol
InChI Key: RFDQCHDMIDVDEB-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl carbamate group, a bromoacetyl group, and an oxolan-3-yl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to modify other molecules by introducing new functional groups or by breaking down into simpler components . The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate is unique due to the presence of both the bromoacetyl and oxolan-3-yl groups, which provide it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .

Properties

Molecular Formula

C13H23BrN2O4

Molecular Weight

351.24 g/mol

IUPAC Name

tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate

InChI

InChI=1S/C13H23BrN2O4/c1-13(2,3)20-12(18)15-5-6-16(11(17)8-14)10-4-7-19-9-10/h10H,4-9H2,1-3H3,(H,15,18)

InChI Key

RFDQCHDMIDVDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C1CCOC1)C(=O)CBr

Origin of Product

United States

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